molecular formula C10H9FO3 B15061414 (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid

(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid

Cat. No.: B15061414
M. Wt: 196.17 g/mol
InChI Key: IMYBFKQCTCBNPY-UHFFFAOYSA-N
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Description

(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid is a high-purity chemical compound offered for research and development purposes. This product is intended for use in laboratory settings only and is not classified or tested for medicinal, household, or personal use. As a derivative of cinnamic acid, this compound belongs to a class of molecules frequently utilized as versatile building blocks in organic synthesis and medicinal chemistry research . The presence of both a fluorine atom and a methoxy group on the phenyl ring can influence the compound's electronic properties and reactivity, making it a valuable intermediate for constructing more complex molecular architectures. Researchers often employ such structures in the development of pharmaceutical candidates and functional materials. This product requires careful handling. Potential hazards may include skin and eye irritation or respiratory irritation. Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE). For optimal stability, the compound should be stored sealed in a dry environment at room temperature.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

3-(3-fluoro-5-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9FO3/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6H,1H3,(H,12,13)

InChI Key

IMYBFKQCTCBNPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-5-methoxybenzaldehyde.

    Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 3-fluoro-5-methoxybenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid would likely involve optimization of the Knoevenagel condensation reaction to maximize yield and purity. This could include:

    Catalyst Optimization: Using more efficient catalysts to speed up the reaction.

    Solvent Selection: Choosing solvents that enhance the reaction rate and product isolation.

    Process Scaling: Implementing continuous flow reactors to scale up the production while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 3-(3-Fluoro-5-methoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(3-Fluoro-5-methoxyphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound can be incorporated into polymers to modify their physical and chemical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications References
(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid C₁₀H₉FO₃ 196.18 -F (3), -OCH₃ (5) Potential antimicrobial agent; intermediate [Inferred]
(E)-3-(3-Chloro-5-fluorophenyl)acrylic acid C₉H₅ClFO₂ 202.59 -Cl (3), -F (5) Higher lipophilicity; synthetic intermediate
(E)-3-(3-Chloro-5-ethoxy-4-methoxyphenyl)acrylic acid C₁₂H₁₃ClO₄ 256.68 -Cl (3), -OCH₃ (4), -OCH₂CH₃ (5) Enhanced steric bulk; pharmaceutical research
(E)-3-(2-Bromo-5-(trifluoromethyl)phenyl)acrylic acid C₁₀H₆BrF₃O₂ 295.05 -Br (2), -CF₃ (5) High molar mass; material science applications

Key Observations :

  • Electron-Withdrawing Effects : Fluorine and chlorine substituents increase acidity and electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Steric and Electronic Modulation : Methoxy and ethoxy groups improve solubility but may reduce metabolic stability compared to halogens .

Table 3: Antimicrobial Activity of Acrylic Acid Derivatives

Compound MIC (µg/mL) vs E. coli MIC (µg/mL) vs S. aureus MIC (µg/mL) vs P. aeruginosa Reference
(E)-3-(4-Sulfamoylphenylcarbamoyl)acrylic acid (Compound 4) 15.60 31.25 62.50
(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid* Not reported Not reported Not reported

Insights :

  • Fluorine and sulfonamide groups in analogs enhance antimicrobial potency (). The target compound’s fluorine and methoxy groups may similarly improve binding to bacterial targets, though empirical studies are needed .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves Knoevenagel condensation between 3-fluoro-5-methoxybenzaldehyde and malonic acid under acidic conditions (e.g., acetic acid with catalytic piperidine). Reaction temperature (80–100°C) and solvent selection (e.g., acetic acid vs. toluene) critically affect stereoselectivity and purity. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is essential to isolate the (E)-isomer .
  • Data Consideration : Monitor reaction progress via TLC (e.g., hexane:EtOAc 7:3) and confirm stereochemistry using 1H^1H-NMR coupling constants (J=1516HzJ = 15-16 \, \text{Hz} for trans-alkene protons) .

Q. How can researchers confirm the structural integrity of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid using spectroscopic techniques?

  • Methodological Answer :

  • 1H^1H-NMR : Expect aromatic protons at δ 6.8–7.2 ppm (split due to fluorine coupling) and trans-alkene protons as doublets at δ 6.3–6.5 (J=1516HzJ = 15-16 \, \text{Hz}).
  • 13C^{13}C-NMR : Carboxylic acid carbonyl at ~170 ppm, alkene carbons at ~120–130 ppm, and fluorine-coupled aromatic carbons.
  • IR : Stretching bands for carboxylic acid (–COOH, ~2500–3300 cm1^{-1}) and conjugated alkene (C=C, ~1630 cm1^{-1}) .
    • Validation : Cross-reference data with structurally similar compounds, such as (E)-3-(4-Methoxyphenyl)acrylic acid, adjusting for fluorine-induced shifts .

Q. What safety precautions are critical when handling (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (H335).
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (P403+P233).
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
    • Hazard Codes : Anticipate H315 (skin irritation) and H319 (eye irritation) based on analogous acrylates .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported melting points or solubility profiles of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid?

  • Methodological Answer : Use single-crystal X-ray diffraction (SXRD) to determine molecular packing and hydrogen-bonding networks. SHELX software (SHELXL for refinement) is recommended for small-molecule crystallography. Compare experimental melting points (e.g., 80°C vs. 134.8°C for similar derivatives) to lattice energy calculations .
  • Case Study : For (E)-3-(3-methoxy-4-(methoxymethoxy)phenyl)acrylic acid, SXRD revealed polymorphism affecting thermal stability .

Q. What strategies optimize the biological activity of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid as a potential enzyme inhibitor?

  • Methodological Answer :

  • Docking Studies : Model interactions with target enzymes (e.g., α-glucosidase) using software like AutoDock Vina. Fluorine’s electron-withdrawing effect may enhance binding via halogen bonding.
  • SAR Analysis : Compare IC50_{50} values with analogs (e.g., (E)-3-(4-Methoxyphenyl)acrylic acid, IC50_{50} = 280 µM) to identify critical substituents .
    • Experimental Validation : Perform enzyme assays in DMSO solutions ≤1% (v/v) to avoid solvent interference .

Q. How do solvent polarity and pH affect the stability of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid in aqueous buffers?

  • Methodological Answer :

  • Stability Assay : Use HPLC (C18 column, acetonitrile/0.1% formic acid gradient) to monitor degradation products.
  • pH-Dependent Degradation : At pH >7, the carboxylic acid group deprotonates, increasing solubility but accelerating hydrolysis. Below pH 5, protonation reduces reactivity .
    • Kinetic Analysis : Calculate degradation rate constants (kk) under varying conditions to model shelf life.

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